9-(Benzylsulfanyl)acridine
Description
Significance of Acridine (B1665455) Scaffolds in Heterocyclic Chemistry
Acridine is a nitrogen-containing heterocyclic compound featuring a tricyclic structure where two benzene (B151609) rings are fused to a central pyridine (B92270) ring. ontosight.airesearchgate.net This planar, aromatic system is a prominent scaffold in heterocyclic chemistry for several key reasons. researchgate.netptfarm.plnih.gov The acridine nucleus is electron-deficient, and its planarity allows it to participate in intercalation, for instance, between the base pairs of DNA, a property that has driven much research. researchgate.netrsc.orgresearchgate.net
From a synthetic standpoint, the acridine ring is versatile. The C9 position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. ptfarm.plresearchgate.net This reactivity makes 9-substituted acridines accessible and provides a straightforward method for modifying the molecule's electronic and steric properties. researchgate.netresearchgate.net Common synthetic routes to the acridine core itself include the Bernthsen synthesis, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride, and the Ullmann synthesis. ptfarm.plmdpi.com The chemical reactivity of the acridine system, including its ability to undergo reduction, oxidation, and photoalkylation, further broadens its utility as a building block in more complex molecular architectures. ptfarm.pl
Role of Organic Sulfur Moieties in Advanced Chemical Systems
Organic sulfur moieties, particularly thioethers (or sulfides), are integral components in a variety of advanced chemical systems. researchgate.net The sulfur atom in a thioether possesses lone pairs of electrons and can be relatively easily oxidized, imparting specific redox properties to the molecule. rsc.orgacs.orgnih.gov This oxidation, from a thioether to a sulfoxide (B87167) and then to a sulfone, can dramatically alter the electronic nature and polarity of the moiety. rsc.orgrsc.org For instance, the thioether group is considered electron-donating, while the corresponding sulfoxide and sulfone are electron-withdrawing. rsc.org
This reactivity is harnessed in the design of stimuli-responsive materials, where the oxidation of a thioether can trigger a change in molecular properties, such as solubility or reactivity. rsc.orgrsc.org Thioethers are also known for their coordinating ability with transition metals, playing a role in catalysis and the formation of organometallic complexes. researchgate.net The introduction of a thioether, such as the benzylsulfanyl group, into a molecule can thus influence its electronic landscape, provide a site for redox activity, and offer a handle for metal coordination. researchgate.netacs.org
Rationale for Investigating 9-(Benzylsulfanyl)acridine as a Model System
The compound this compound represents a logical and compelling fusion of the two aforementioned chemical domains. By attaching a benzylsulfanyl group to the highly reactive C9 position of the acridine scaffold, a hybrid molecule is created that serves as an excellent model system for several areas of chemical research.
The synthesis of such 9-thioalkoxy acridines is often achieved through the condensation of a 9-acridanthione (B1227476) with an appropriate alkyl halide or from a 9-chloroacridine (B74977) with a suitable aminothiol. researchgate.net The resulting structure, this compound, combines the planar, electron-accepting acridine core with a flexible, electron-donating thioether linkage. This juxtaposition allows for the study of intramolecular interactions, such as charge transfer, between the two components. The sulfur atom provides a soft nucleophilic center, and its reactivity can be compared and contrasted with the nitrogen atom of the acridine ring.
Furthermore, the benzylsulfanyl group offers several points of interest. The methylene (B1212753) bridge provides conformational flexibility, distinguishing it from a more rigid 9-arylthioacridine. The phenyl ring can engage in π-stacking interactions, complementing the π-system of the acridine core. researchgate.net The thioether linkage itself is a site for potential oxidation, allowing for the systematic tuning of the electronic properties of the substituent at the 9-position. acs.orgrsc.org Therefore, this compound is not just a singular compound but a platform for investigating fundamental principles of chemical reactivity, molecular interactions, and the design of functional molecules.
Data Tables
Table 1: General Synthetic Approaches for Acridine Derivatives
| Synthesis Name | Reactants | Conditions | Product Type | Reference(s) |
| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride | 9-Substituted Acridines | ptfarm.plmdpi.com |
| Ullmann Synthesis | Primary Amine, Aromatic Aldehyde/Carboxylic Acid | Strong Acid (H₂SO₄/HCl) | Acridone (intermediate) | mdpi.com |
| Friedlander Synthesis | Salt of Anthranilic Acid, 2-Cyclohexenone | Heat (120 °C) | 9-Methylacridine | mdpi.com |
| Nucleophilic Substitution | 9-Chloroacridine, Nucleophile (e.g., Thiol) | Varies | 9-Substituted Acridines | researchgate.netunco.edu |
Table 2: Properties of Key Functional Groups
| Functional Group | Class | Key Chemical Properties | Role in Hybrid System | Reference(s) |
| Acridine | Nitrogen Heterocycle | Planar, Aromatic, Electron-deficient, Undergoes Nucleophilic Substitution at C9 | Provides a rigid, photoactive scaffold; acts as an electron acceptor. | researchgate.netptfarm.plrsc.org |
| Thioether (R-S-R') | Organosulfur | Nucleophilic, Can be oxidized to Sulfoxide/Sulfone, Metal-coordinating | Introduces redox activity, acts as an electron donor, provides a flexible linker. | researchgate.netrsc.orgacs.org |
Structure
3D Structure
Properties
CAS No. |
1039-49-2 |
|---|---|
Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
9-benzylsulfanylacridine |
InChI |
InChI=1S/C20H15NS/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2 |
InChI Key |
SEETYRNBSCPUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 9 Benzylsulfanyl Acridine and Derivatives
Classical and Modern Approaches to Acridine (B1665455) Core Synthesis
The synthesis of the characteristic three-ring structure of acridine is achievable through several established methods, as well as more contemporary, modular approaches that offer greater versatility.
A classical approach, the Bernthsen acridine synthesis, involves the condensation of a diarylamine with a carboxylic acid or its anhydride in the presence of a catalyst. wikipedia.orgcambridge.org Typically, zinc chloride is used, requiring high temperatures ranging from 200-270°C for extended periods, often up to 24 hours. wikipedia.org This method can be tailored to produce 9-substituted acridines. nih.gov For instance, the reaction of diphenylamine (B1679370) with specific carboxylic acids yields acridines with a substituent at the 9-position determined by the carboxylic acid used. nih.gov While effective, the high temperatures can be a drawback. The use of polyphosphoric acid has been explored as an alternative, allowing for lower reaction temperatures, though this often comes at the cost of reduced product yields. wikipedia.org
Table 1: Comparison of Catalysts in Bernthsen Acridine Synthesis
| Catalyst | Temperature | Duration | Yield |
|---|---|---|---|
| Zinc Chloride | 200-270°C | 24 hours | Generally Good |
| Polyphosphoric Acid | Lower Temperature | Variable | Decreased |
Originally developed for the synthesis of quinolines, the Friedländer condensation has been adapted for the preparation of acridine derivatives. researchgate.netwikipedia.org This versatile method involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net The reaction is typically catalyzed by either an acid or a base. jk-sci.com A specific application of this route for acridine synthesis is the reaction of the salt of anthranilic acid with 2-cyclohexenone at 120°C, which yields 9-methyl acridine. nih.govpharmaguideline.com This demonstrates the utility of the Friedländer condensation in creating a substituted acridine core.
Modern synthetic chemistry has introduced more flexible and efficient methods for constructing the acridine skeleton. One innovative, modular approach leverages the synergistic combination of photo-excitation of ortho-alkyl nitroarenes with a copper-mediated cascade annulation. chemistryviews.org This strategy simplifies the synthesis of a wide array of acridine compounds, including unsymmetrical and multi-substituted derivatives, offering a significant advantage over classical methods that often require harsh conditions and multi-step processes for functional group installation. chemistryviews.org Another advanced method involves a domino synthetic strategy, which allows for the construction of the fused acridine skeleton through a one-pot operation, further highlighting the move towards more efficient and atom-economical synthetic routes. rsc.org
Targeted Synthesis of 9-Substituted Acridines
Once the acridine core is formed, the next critical step is the introduction of the desired substituent at the 9-position.
The carbon atom at the 9-position of the acridine ring is particularly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. thieme-connect.com This inherent reactivity makes it a prime target for nucleophilic attack, which is a cornerstone of strategies for synthesizing 9-substituted acridines. pharmaguideline.comthieme-connect.com A common and effective precursor for these reactions is 9-chloroacridine (B74977). pharmaguideline.com The chlorine atom at the 9-position is a good leaving group, readily displaced by a variety of nucleophiles to introduce a wide range of functional groups. The kinetics and mechanisms of these substitution reactions have been a subject of detailed study. clockss.org
Table 2: Reactivity of Positions in the Acridine Ring
| Position | Electron Density | Susceptibility to Nucleophilic Attack |
|---|---|---|
| 9 | Low | High |
| 1, 2, 3, 4 | Higher | Low |
The final step in the synthesis of 9-(Benzylsulfanyl)acridine is the formation of a carbon-sulfur bond at the 9-position. This is typically achieved by reacting a suitable 9-substituted acridine precursor, most commonly 9-chloroacridine, with a sulfur-containing nucleophile. In this specific case, the nucleophile would be derived from benzyl (B1604629) mercaptan (phenylmethanethiol). The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the benzylthiolate anion attacks the electrophilic C-9 of the acridine ring, displacing the chloride ion and forming the desired this compound. General methodologies for the formation of benzylic sulfides often involve the reaction of a benzylic halide with a thiol in the presence of a base. organic-chemistry.org This principle is directly applicable to the synthesis of the target compound.
Multi-component Reactions and Cascade Annulations for Hybrid Structures
The construction of complex molecular architectures from simple starting materials in a single operation represents a significant advancement in synthetic efficiency. Multi-component reactions (MCRs) and cascade annulations have emerged as powerful strategies for the synthesis of diverse heterocyclic compounds, including acridine derivatives fused with other ring systems. These methodologies offer atom economy, reduce waste, and allow for the rapid generation of molecular diversity.
One prevalent multi-component approach for the synthesis of acridine-containing hybrid structures is the one-pot condensation of an aromatic aldehyde, a cyclic diketone (such as dimedone), and an amine. This strategy has been successfully employed to generate various acridinedione derivatives. For instance, a facile and efficient one-pot, four-component condensation of aromatic aldehydes, dimedone, and ammonium acetate in the presence of a Fe3O4@Polyaniline-SO3H nanocomposite catalyst has been developed. This method, conducted in aqueous ethanol, provides high to excellent yields of acridinedione derivatives with short reaction times. The magnetic nature of the catalyst allows for its easy separation and reuse, highlighting the green credentials of this approach.
The following table summarizes a representative multi-component reaction for the synthesis of acridinedione derivatives:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Yield (%) |
| Aromatic Aldehyde | Dimedone | Ammonium Acetate | Fe3O4@Polyaniline-SO3H | Aqueous Ethanol | Acridinedione Derivative | High to Excellent |
Cascade annulation reactions provide another elegant pathway to complex acridine-based structures. A notable example is the copper-catalyzed tandem cyclization between arylboronic acids and anthranils. rsc.org This one-pot protocol facilitates the assembly of azacycle acridines through a sequence of amination and annulation events. rsc.org The reaction proceeds under precious-metal-free conditions and demonstrates good functional group compatibility, affording a variety of acridines in moderate to good yields. rsc.org
A more recent and innovative approach combines photo-excitation with a copper-mediated cascade annulation for the modular synthesis of acridine derivatives. chemistryviews.org This method utilizes readily available o-alkyl nitroarenes, which upon photo-excitation, generate key amine intermediates. A subsequent copper-induced cascade involving Chan-Lam amination, Friedel-Crafts acylation, and aromatization leads to the formation of the acridine core in a single pot. chemistryviews.org This strategy allows for the synthesis of a wide range of structurally diverse acridines, including unsymmetrical and multi-substituted derivatives. chemistryviews.org
The table below outlines a cascade annulation approach for the synthesis of acridine derivatives:
| Reactant 1 | Reactant 2 | Catalyst/Mediator | Key Steps | Product |
| o-Alkyl Nitroarene | (self-reaction) | Light / Copper | Photo-excitation, Intramolecular H-atom transfer, Chan-Lam amination, Friedel-Crafts acylation, Aromatization | Acridine Derivative |
Reaction Mechanisms and Chemical Transformations of 9 Benzylsulfanyl Acridine
Nucleophilic Reactivity at the Acridine (B1665455) C-9 Position
The C-9 position of the acridine nucleus is electronically analogous to the carbonyl carbon of a carboxylic acid derivative, exhibiting a significant partial positive charge. This electron deficiency is a result of the cumulative electron-withdrawing effects of the flanking benzene (B151609) rings and the heterocyclic nitrogen atom. Consequently, the C-9 position is the primary site for nucleophilic attack on the acridine scaffold. pharmaguideline.comptfarm.pl
The benzylsulfanyl group, while introduced via nucleophilic substitution on a precursor like 9-chloroacridine (B74977), can also function as a leaving group in subsequent nucleophilic substitution reactions. ptfarm.pl The C-S bond at the 9-position can be cleaved by strong nucleophiles, leading to the formation of new 9-substituted acridine derivatives. The facility of this displacement is enhanced if the sulfur atom is protonated or alkylated, which turns the benzylsulfanyl moiety into a better leaving group.
For instance, reaction with various amines can lead to the corresponding 9-aminoacridine (B1665356) derivatives, which are a class of compounds with significant biological interest. mdpi.comresearchgate.net The general mechanism involves the direct attack of the nucleophile at the C-9 carbon, followed by the departure of the benzylthiolate anion (or benzylthiol after protonation).
Reaction: 9-(Benzylsulfanyl)acridine + Nu-H → 9-(Nu)acridine + Benzylthiol
Common Nucleophiles (Nu-H): Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH)
The presence of the sulfur atom in the benzylsulfanyl group at the C-9 position modulates the reactivity of the acridine core. The sulfur atom possesses lone pairs of electrons that can be partially delocalized into the acridine ring system through resonance. This electron-donating resonance effect can slightly decrease the electrophilicity of the C-9 position compared to a derivative with a strongly electron-withdrawing group like chlorine.
Oxidative Transformations of the Acridine and Sulfur Moieties
Both the acridine ring and the sulfur atom of the benzylsulfanyl group are susceptible to oxidation, and the outcome of the reaction often depends on the nature of the oxidant and the reaction conditions. pharmaguideline.comnih.gov
The thioether linkage is readily oxidized. Treatment of this compound with a controlled amount of a mild oxidizing agent, such as hydrogen peroxide in acetic acid, can selectively oxidize the sulfur atom to yield the corresponding 9-(benzylsulfinyl)acridine (a sulfoxide). nih.govmdpi.com Employing stronger oxidizing conditions or an excess of the oxidant leads to further oxidation to form 9-(benzylsulfonyl)acridine (a sulfone). nih.govmanchester.ac.ukacsgcipr.org This stepwise oxidation allows for the synthesis of derivatives with distinct electronic and steric properties. researchgate.netresearchgate.net
The acridine nucleus itself can be oxidized, typically under harsher conditions. For example, oxidation with potassium dichromate in acetic acid can convert the acridine core into 9(10H)-Acridone . pharmaguideline.com In the case of this compound, it is likely that the sulfur atom would be oxidized first or concurrently under these conditions. Severe oxidation, for instance with potassium permanganate, can lead to the cleavage of the benzene rings, yielding quinoline-2,3-dicarboxylic acid. pharmaguideline.comwikipedia.org
| Reactant | Oxidizing Agent | Major Product | Product Class |
|---|---|---|---|
| This compound | H₂O₂ (1 equiv), Acetic Acid | 9-(Benzylsulfinyl)acridine | Sulfoxide (B87167) |
| This compound | H₂O₂ (>2 equiv) or m-CPBA | 9-(Benzylsulfonyl)acridine | Sulfone |
| Acridine Ring | K₂Cr₂O₇, Acetic Acid | 9(10H)-Acridone | Acridone |
Reductive Pathways and Products of Acridine Derivatives
The acridine ring system can undergo reduction under various conditions. A common transformation is the reduction of the central pyridine (B92270) ring. Using a reducing agent like zinc dust in the presence of hydrochloric acid (Zn/HCl) typically yields 9,10-dihydroacridine (B10567) . pharmaguideline.comptfarm.pl This reaction disrupts the aromaticity of the central ring, leading to a non-planar structure. Catalytic hydrogenation, on the other hand, can selectively reduce the outer benzene rings depending on the catalyst and conditions. pharmaguideline.com
When this compound is subjected to reductive conditions, the possibility of C-S bond cleavage (hydrogenolysis) must be considered in addition to ring reduction. Reductive desulfurization is a known process for benzyl (B1604629) thioethers, which can be cleaved to produce toluene (B28343) and the corresponding thiol of the other fragment. nih.gov For this compound, this would lead to the formation of 9,10-dihydroacridine and toluene. The specific outcome depends heavily on the chosen reducing system (e.g., Raney Nickel, Lithium in liquid ammonia).
| Reactant | Reducing Agent/Conditions | Potential Product(s) |
|---|---|---|
| This compound | Zn/HCl | 9-(Benzylsulfanyl)-9,10-dihydroacridine |
| This compound | Catalytic Hydrogenation (e.g., Raney Ni) | 9,10-Dihydroacridine + Toluene |
| Acridine | Pt/HCl | Tetrahydroacridine and other reduced forms |
Photoinduced Reactions and Mechanisms
Acridine and its derivatives are well-known for their rich photochemistry, often involving photoinduced electron transfer (PET) or radical reactions. rsc.orgresearchgate.net Upon absorption of UV or visible light, the acridine moiety is promoted to an excited state, rendering it a more potent oxidant or reductant. nih.govnih.gov
For this compound, irradiation with light of an appropriate wavelength could initiate several photochemical pathways. One plausible mechanism is the homolytic cleavage of the C-S bond at the 9-position. unipr.it This would generate an acridinyl radical and a benzylsulfanyl radical. These reactive radical intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to other molecules.
Another possibility is a photoinduced electron transfer process. The thioether group can act as an electron donor to the photoexcited acridine core, or the entire molecule could act as a donor or acceptor depending on the presence of other reagents. Such processes are fundamental to the application of acridine derivatives as photoredox catalysts. chemrxiv.org The specific mechanism and products would be highly dependent on the solvent, the presence of oxygen, and the wavelength of light used.
Advanced Derivatization Strategies for Functionalization and Analytical Enhancement
The versatile reactivity of this compound allows for numerous derivatization strategies aimed at creating new functional molecules or improving analytical detection.
Functionalization:
Oxidation: As discussed in section 3.2, oxidation of the sulfur to sulfoxide or sulfone creates new derivatives with altered polarity, hydrogen bonding capability, and biological activity. nih.gov
Nucleophilic Substitution: The displacement of the benzylsulfanyl group provides a key route to a wide array of 9-substituted acridines with diverse functionalities, including pharmacophores or fluorescent tags. researchgate.net
N-Alkylation (Quaternization): The nitrogen atom of the acridine ring can be alkylated using alkyl halides to form the corresponding N-alkylacridinium salts. wikipedia.org This modification increases water solubility, alters the electronic properties of the ring system, and is often used in the design of fluorescent DNA intercalators and photoredox catalysts. nih.gov
Electrophilic Substitution: While the acridine ring is generally electron-deficient, electrophilic aromatic substitution (e.g., sulfonation) can be achieved under harsh conditions, introducing functional groups onto the outer benzene rings. mdpi.com
Analytical Enhancement: For analytical purposes, such as in high-performance liquid chromatography (HPLC), derivatization can be employed to enhance detectability.
Fluorogenic Labeling: The benzylsulfanyl group could be replaced by a nucleophile that contains a fluorescent moiety, or a functional group could be introduced that can be subsequently labeled with a fluorophore.
UV-Vis Shift: Derivatization at the nitrogen or C-9 position can significantly alter the chromophore of the acridine system, shifting its absorption maximum to a region with less interference from sample matrices, thereby improving the specificity and sensitivity of UV-Vis detection. researchgate.netnih.gov
Modifications of the Benzylsulfanyl Group
The benzylsulfanyl group, a thioether, is susceptible to a variety of chemical modifications, primarily involving the sulfur atom and the benzylic C-S bond. These transformations are crucial for altering the electronic and steric properties of the substituent at the 9-position of the acridine core.
Oxidation: The sulfur atom in the benzylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic nature of the substituent, converting the electron-donating thioether into electron-withdrawing sulfoxide and even more strongly electron-withdrawing sulfone groups. The oxidation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. derpharmachemica.comdntb.gov.uamasterorganicchemistry.comorganic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Reagent | Product |
| This compound | m-CPBA (1 equiv.) | 9-(Benzylsulfanyl-S-oxide)acridine |
| This compound | m-CPBA (2 equiv.) | 9-(Benzylsulfonyl)acridine |
This table illustrates the expected products from the controlled oxidation of the benzylsulfanyl group, a common reaction for thioethers.
Reductive Cleavage: The carbon-sulfur bond in the benzylsulfanyl group can be cleaved under reductive conditions. A classic method for such a transformation is the use of Raney nickel, a catalyst that also promotes desulfurization. rsc.org This reaction would result in the formation of 9-methylacridine, effectively removing the sulfur-containing portion of the substituent. This transformation can be useful for synthetic routes where the benzylsulfanyl group is used as a temporary protecting or directing group.
Functionalization of the Acridine Ring System
The acridine ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the benzylsulfanyl group at the 9-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The acridine nucleus is generally resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions, electrophilic substitution can occur. The preferred positions for electrophilic attack on the acridine ring are the 2- and 7-positions, which are the most electron-rich. pharmaguideline.com The benzylsulfanyl group at the 9-position is expected to have a modest influence on the reactivity and regioselectivity of these reactions.
Common electrophilic substitution reactions that could potentially be applied to this compound include:
Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using an appropriate halogenating agent.
Sulfonation: Introduction of a sulfonic acid group, which can enhance water solubility. vulcanchem.com
Table 2: Potential Electrophilic Aromatic Substitution Products of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 9-(Benzylsulfanyl)-2-nitroacridine and 9-(Benzylsulfanyl)-7-nitroacridine |
| Bromination | Br₂/FeBr₃ | 9-(Benzylsulfanyl)-2-bromoacridine and 9-(Benzylsulfanyl)-7-bromoacridine |
This table outlines the anticipated major products of electrophilic substitution on the acridine ring of this compound, based on the known reactivity of the acridine nucleus.
Nucleophilic Aromatic Substitution: The 9-position of the acridine ring is highly activated towards nucleophilic attack due to the electronic influence of the nitrogen atom. pharmaguideline.com While this compound already possesses a substituent at this position, nucleophilic displacement of the benzylsulfanyl group could be possible with highly reactive nucleophiles, although this is generally less common than the synthesis of 9-substituted acridines from 9-chloroacridine. nih.gov
Advanced Spectroscopic Characterization and Photophysical Investigations of 9 Benzylsulfanyl Acridine
Electronic Absorption Spectroscopy: Insights into Electronic Transitions
The electronic absorption spectrum of 9-(benzylsulfanyl)acridine, like other 9-substituted acridines, is dominated by transitions within the aromatic π-electron system. The spectrum typically displays multiple bands in the UV-visible region, which are assigned to π→π* and n→π* electronic transitions. libretexts.orgyoutube.comlibretexts.org
The intense absorption bands observed for acridine (B1665455) derivatives are characteristic of π→π* transitions within the conjugated system of the acridine core. nih.govresearchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For many acridine derivatives, these high-energy transitions result in strong absorption in the UV region. The introduction of the benzylsulfanyl group at the 9-position, which can act as an electron-donating group, is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted acridine. This shift arises from the interaction of the sulfur atom's lone pair electrons with the acridine π-system, which raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. beilstein-journals.org
In addition to the strong π→π* transitions, a weaker, lower-energy absorption band corresponding to an n→π* transition may be observed. shu.ac.ukslideshare.net This transition involves the excitation of a non-bonding electron from the nitrogen heteroatom of the acridine ring to a π* antibonding orbital. These transitions are typically less intense (have a lower molar absorptivity, ε) than π→π* transitions. shu.ac.uk The solvent environment can significantly influence the position of this band; increasing solvent polarity often leads to a hypsochromic (blue) shift of the n→π* transition due to the stabilization of the non-bonding orbital through solvation. shu.ac.uk
Table 1: Typical Electronic Transitions in Acridine Derivatives
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Description |
|---|---|---|---|
| π→π* | 250-450 | 1,000 - 100,000+ | High-intensity transition within the conjugated aromatic system. |
| n→π* | 380-500 | 10 - 100 | Low-intensity transition involving a non-bonding electron on the nitrogen atom. |
Fluorescence and Phosphorescence Spectroscopy
Luminescence spectroscopy provides critical information about the deactivation pathways of electronically excited molecules. For this compound, this includes fluorescence from the singlet excited state and phosphorescence from the triplet excited state.
The fluorescence of acridine derivatives is highly sensitive to the nature of the substituent at the 9-position. While some derivatives are highly fluorescent, others are virtually non-emissive. For instance, N-arylamino-substituted acridizinium derivatives are reported to be almost non-fluorescent in solution but exhibit a significant increase in fluorescence intensity upon binding to biomacromolecules like DNA or proteins. nih.gov This "light-up" effect is often attributed to the restriction of intramolecular motions that would otherwise provide a non-radiative decay pathway.
Time-resolved fluorescence spectroscopy, often using techniques like Time-Correlated Single Photon Counting (TCSPC), measures the decay of fluorescence intensity over time following pulsed excitation. horiba.com This measurement yields the excited-state lifetime (τ), which is the average time the molecule spends in the excited singlet state before returning to the ground state.
The fluorescence lifetime is a characteristic property of a fluorophore in a specific environment and is sensitive to processes that deactivate the excited state. For acridine derivatives, lifetimes can range from picoseconds to several nanoseconds. researchgate.netresearchgate.netresearchgate.net The presence of efficient non-radiative decay pathways, such as rapid intramolecular motion or efficient intersystem crossing, will shorten the fluorescence lifetime. nih.govmdpi.com The flexibility of the benzyl (B1604629) and sulfanyl groups in this compound could contribute to non-radiative decay, potentially leading to a shorter lifetime compared to derivatives with more rigid substituents.
Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity, typically from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org The efficiency of this process is a critical factor determining the population of the triplet state and the potential for phosphorescence or photosensitization.
The presence of a sulfur atom in this compound is expected to significantly enhance the rate of intersystem crossing. This is due to the "heavy-atom effect," where the larger sulfur atom increases spin-orbit coupling, the interaction between the electron's spin and its orbital motion. uni-regensburg.de This enhanced coupling facilitates the formally spin-forbidden S₁ → T₁ transition. Studies on thiohelicenes have shown that the presence of sulfur promotes efficient ISC, leading to high triplet state yields. uni-regensburg.de In some cases, ISC can occur to higher triplet states (T₂, T₃), which then rapidly relax to the lowest triplet state, T₁. uni-regensburg.de
Once populated, the triplet state can decay back to the singlet ground state via phosphorescence (a slow radiative process) or non-radiative decay. The energy of the triplet state can be estimated from the onset of the phosphorescence spectrum. For thiohelicene, the T₁ state energy was estimated to be 2.41 eV. uni-regensburg.de The triplet state lifetime of this compound is expected to be in the microsecond to millisecond range at low temperatures in a rigid matrix, though it can be rapidly quenched by molecular oxygen in solution. nih.gov
Table 2: Photophysical Processes in this compound
| Process | Initial State | Final State | Description | Key Influencing Factor |
|---|---|---|---|---|
| Absorption | S₀ | S₁, Sₙ | Excitation of an electron to a higher energy singlet state via photon absorption. | Acridine π-system, Substituents |
| Fluorescence | S₁ | S₀ | Radiative decay from the lowest excited singlet state to the ground state. | Molecular rigidity, Solvent |
| Internal Conversion | S₁ | S₀ | Non-radiative decay between states of the same spin multiplicity. | Molecular vibrations, Flexibility |
| Intersystem Crossing | S₁ | T₁ | Non-radiative transition between states of different spin multiplicity. | Heavy-atom effect (Sulfur) |
| Phosphorescence | T₁ | S₀ | Slow radiative decay from the lowest excited triplet state to the ground state. | Spin-orbit coupling, Temperature |
Influence of Substituents and Environment on Photophysical Behavior
The photophysical properties of this compound are highly susceptible to both the electronic nature of its substituents and the characteristics of its surrounding environment (e.g., solvent polarity and viscosity).
The benzylsulfanyl substituent itself plays a dual role. The sulfur atom, with its available lone pairs, can donate electron density to the acridine ring, influencing the energies of the molecular orbitals. The benzyl group, while somewhat electronically isolated by the methylene (B1212753) (-CH₂-) linker, adds steric bulk and conformational flexibility. This flexibility can promote non-radiative decay through torsional motions, potentially reducing the fluorescence quantum yield. core.ac.uk
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of many acridine derivatives. nih.govrsc.orgscirp.org For this compound, increasing solvent polarity is expected to cause a blue shift in any n→π* transitions and a red shift in π→π* transitions, particularly if the excited state is more polar than the ground state. shu.ac.uk The fluorescence emission peak is also likely to exhibit a solvatochromic shift. In polar solvents, the excited state can be stabilized, leading to a red-shifted emission and a larger Stokes shift (the energy difference between the absorption and emission maxima). nih.gov Furthermore, the viscosity of the environment can impact the photophysical behavior by restricting intramolecular rotations, which can suppress non-radiative decay pathways and lead to an enhancement of fluorescence intensity. rsc.orgacs.org
Advanced Vibrational Spectroscopy for Structural Elucidation (e.g., FT-IR, Raman, SERS)
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within this compound.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H bonds on the acridine and benzyl aromatic rings. vscht.cz
Aliphatic C-H Stretching: Bands for the methylene (-CH₂-) group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nih.gov
C=C and C=N Stretching: Strong to medium intensity bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system of the acridine core. vscht.cz
C-S Stretching: The carbon-sulfur stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region. Its identification can sometimes be challenging due to its low intensity.
Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to FT-IR and is particularly useful for analyzing symmetric vibrations and bonds within non-polar environments. The aromatic ring vibrations of the acridine core are expected to produce strong signals in the Raman spectrum. mdpi.comresearchgate.net For instance, the acridine ring stretching and deformation modes typically appear in the 1250-1415 cm⁻¹ range. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS), where molecules are adsorbed onto a nanostructured metal surface, could be employed to significantly enhance the Raman signal, potentially allowing for the detection of weak vibrational modes and providing information about the molecule's orientation on the surface. nih.gov
Table 3: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | FT-IR, Raman |
| C-H Bending | 700 - 900 | FT-IR |
| C-S Stretch | 600 - 800 | FT-IR, Raman (Weak) |
Theoretical and Computational Chemistry Studies of 9 Benzylsulfanyl Acridine
Molecular Dynamics Simulations for Intermolecular Interactions
While specific molecular dynamics (MD) simulations focusing solely on the intermolecular interactions of 9-(benzylsulfanyl)acridine are not extensively documented in publicly available literature, computational studies on related acridine (B1665455) derivatives provide significant insights into the non-covalent forces that govern their molecular aggregation and crystal packing. These studies, often complemented by X-ray crystallography, reveal a landscape of interactions dominated by hydrogen bonding and π-π stacking.
Theoretical and computational chemistry plays a pivotal role in understanding the intricate network of intermolecular forces that dictate the supramolecular architecture of crystalline solids. In the case of acridine derivatives, these interactions are crucial in determining their physical properties and their interactions with biological targets.
Analysis of the crystal structures of various acridine compounds reveals that the planar acridine ring system is highly conducive to forming π-π stacking interactions. These interactions are a significant stabilizing force in the crystal lattice of many acridine derivatives. The distances between the centroids of stacked acridine rings are typically in the range of 3.5 Å, indicative of effective orbital overlap.
Furthermore, the nitrogen atom in the acridine ring can act as a hydrogen bond acceptor, forming strong intermolecular hydrogen bonds with suitable donor groups. For instance, in co-crystals of acridine with fenamic acids, a robust O-H···N hydrogen bond is the primary interaction that dictates the molecular packing. mdpi.com
The following table summarizes key intermolecular interactions observed in the crystal structures of related acridine and benzylsulfanyl compounds, which can be extrapolated to understand the potential interactions in this compound.
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Reference Compound(s) |
| π-π Stacking | Acridine Rings | < 3.5 | Acridine-Fenamic Acid Complexes |
| Hydrogen Bond | O-H···N | - | Acridine-Fenamic Acid Complexes |
| C-H···π Interaction | C-H···Aromatic Ring | 2.51 - 2.84 | 9-[bis(benzylsulfanyl)methyl]anthracene |
These theoretical and crystallographic studies on related molecules provide a foundational understanding of the intermolecular forces at play in this compound. They suggest a complex interplay of π-π stacking, potential hydrogen bonding (if co-crystallized with a suitable donor), and weaker C-H mediated interactions that collectively determine its solid-state structure and properties.
Research Applications in Advanced Materials Science and Non Biological Sensing
Design of Organic Electronic Materials
The planar, aromatic structure of the acridine (B1665455) ring system makes it an attractive building block for organic electronic materials. The π-conjugated system facilitates charge transport, a crucial property for applications in electronic devices.
Application in Optoelectronic Devices
Acridine derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. While specific research on the application of 9-(Benzylsulfanyl)acridine in optoelectronic devices is not extensively documented, the general properties of 9-substituted acridines suggest its potential. The benzylsulfanyl group, containing a sulfur atom with lone pairs of electrons and a phenyl ring, can influence the electronic properties of the acridine core. This can affect the HOMO and LUMO energy levels, which in turn determines the charge injection and transport properties of the material. The bulky benzylsulfanyl group may also play a role in preventing intermolecular aggregation, which can be beneficial for maintaining high solid-state fluorescence efficiency, a desirable trait for OLED emitters.
The photophysical properties of acridine derivatives are highly tunable through substitution. For instance, the introduction of different substituents at the 9-position can alter the emission color and quantum efficiency. It is plausible that the benzylsulfanyl group in This compound could lead to unique photophysical characteristics, making it a candidate for investigation as an emitter or a host material in OLEDs.
Role in Conducting Polymers and Functional Additives
Conducting polymers are a class of organic materials that can conduct electricity. The incorporation of functional molecules like acridine derivatives can be used to modify the properties of these polymers. While there is no specific data on the use of This compound in conducting polymers, its structural features suggest potential roles.
As a functional additive, This compound could be blended with a host conducting polymer to impart specific properties. For example, its inherent fluorescence could be utilized to create fluorescent conducting polymer composites. The sulfur atom in the benzylsulfanyl group could also interact with metal electrodes or other components in a device, potentially improving interfacial properties.
Furthermore, the acridine moiety can be incorporated into the backbone of a polymer, creating a new conducting polymer with tailored electronic and optical properties. The benzylsulfanyl group would act as a side chain, influencing the polymer's solubility, morphology, and electronic characteristics. The potential for charge transfer interactions between the acridine core and the benzylsulfanyl group could also be exploited in the design of novel conducting materials.
Development of Non-Biological Fluorescent Probes and Sensors
The sensitivity of the acridine fluorophore to its local environment makes it a valuable platform for the development of fluorescent probes and sensors. Substituents on the acridine ring can be designed to interact with specific analytes, leading to a detectable change in the fluorescence signal.
Sensing Mechanisms based on Photophysical Changes (e.g., quenching, enhancement)
The fluorescence of acridine derivatives can be modulated through various mechanisms upon interaction with an analyte. These include fluorescence quenching, where the fluorescence intensity decreases, and fluorescence enhancement, where the intensity increases. These changes can be triggered by processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced changes in the molecular conformation.
In the case of This compound , the sulfur atom in the benzylsulfanyl group could act as a binding site for certain metal ions. Coordination of a metal ion to the sulfur atom could lead to fluorescence quenching through a PET mechanism, where an electron is transferred from the excited acridine core to the metal ion. Conversely, interaction with an analyte that restricts the rotation of the benzylsulfanyl group could lead to fluorescence enhancement by reducing non-radiative decay pathways.
Detection of Non-Biological Analytes in Environmental Systems
Acridine-based fluorescent probes have been developed for the detection of various non-biological analytes in environmental samples. These analytes can include metal ions, anions, and neutral molecules. The selectivity of the probe is determined by the nature of the substituent that acts as the recognition site.
Given the affinity of sulfur for heavy metal ions, This compound could potentially be developed into a fluorescent sensor for the detection of environmentally relevant metal ions such as mercury(II), lead(II), or cadmium(II). Upon binding of one of these metal ions to the benzylsulfanyl group, a change in the fluorescence of the acridine core would signal the presence of the analyte. The benzyl (B1604629) group could also participate in π-π stacking interactions with certain aromatic pollutants, potentially leading to a detectable fluorescence response.
Table 1: Potential Non-Biological Sensing Applications of this compound
| Analyte Class | Potential Sensing Mechanism | Expected Photophysical Change |
| Heavy Metal Ions | Coordination to the sulfur atom | Fluorescence quenching or enhancement |
| Aromatic Pollutants | π-π stacking interactions | Change in fluorescence intensity or wavelength |
| Small Organic Molecules | Host-guest interactions | Modulation of fluorescence properties |
Note: The applications listed in this table are potential and inferred based on the chemical structure of this compound and the known properties of related acridine derivatives. Further experimental validation is required.
Applications in Catalysis and Ligand Design
The presence of a heteroatom (sulfur) and an aromatic system in This compound suggests its potential utility in the fields of catalysis and ligand design. The sulfur atom can act as a coordinating site for metal centers, and the acridine scaffold can provide a rigid and tunable platform for the construction of ligands.
While research specifically detailing the catalytic applications of This compound is sparse, the broader class of acridine-based ligands and thioether-containing molecules has shown promise in various catalytic transformations. For instance, palladium complexes of the related compound 9-[(4-Nitrophenyl)methylsulfanyl]acridine have been shown to catalyze Suzuki-Miyaura cross-coupling reactions. This suggests that This compound could also serve as a ligand in similar transition metal-catalyzed reactions.
The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The benzylsulfanyl group in This compound offers a soft donor site (the sulfur atom) that can coordinate to a variety of transition metals. The steric and electronic properties of the ligand can be further tuned by modifying the benzyl group or the acridine core. Acridine-based pincer ligands, for example, have demonstrated significant utility in a range of catalytic reactions.
The potential for This compound to act as a ligand in coordination chemistry opens up possibilities for its use in homogeneous catalysis. The resulting metal complexes could be explored for their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The rigid acridine backbone could enforce a specific geometry around the metal center, influencing the catalytic outcome.
This compound as a Ligand in Transition Metal Catalysis
The utility of a molecule as a ligand in transition metal catalysis is heavily dependent on its ability to coordinate with a metal center and influence its catalytic activity. For this compound, the presence of both a nitrogen atom within the acridine ring system and a sulfur atom in the benzylsulfanyl group offers potential coordination sites. The sulfur atom, in particular, is known to coordinate with a variety of transition metals, and ligands containing thioether moieties have been explored in catalysis.
However, a thorough review of scientific databases and chemical literature does not yield specific examples of this compound being employed as a ligand in transition metal-catalyzed reactions. While acridine-based Schiff-base ligands have been used to synthesize nickel(II) complexes for electrocatalysis, this is a structurally distinct system from this compound. The broader class of thioether-containing ligands is known in catalysis, but specific studies focusing on acridine thioethers, and this compound in particular, are not readily found.
Therefore, while the structural features of this compound suggest a potential for its use as a ligand, there is currently a lack of empirical data and research findings to substantiate this application. Further investigation would be required to synthesize and characterize transition metal complexes of this compound and to evaluate their catalytic efficacy in various organic transformations.
Investigation of its Potential as an Organic Photocatalyst
The field of organic photocatalysis has seen a surge of interest in acridine derivatives, particularly 9-substituted acridines. These compounds can absorb light and initiate chemical reactions through photoinduced electron transfer (PET) or energy transfer processes. The nature of the substituent at the 9-position of the acridine core plays a crucial role in modulating the photophysical and electrochemical properties of the molecule, thereby influencing its photocatalytic activity.
Research has extensively focused on 9-aryl- and 9-alkyl-substituted acridines, which have proven to be effective photocatalysts for a range of organic transformations. The mechanism often involves the formation of an excited state of the acridine catalyst, which can then engage in electron transfer with a substrate.
Despite the broad interest in acridine photocatalysts, specific studies investigating the potential of this compound in this capacity are not prevalent in the current body of scientific literature. While the photophysical properties of some 9-sulfanyl-substituted acridizinium derivatives (a related but structurally different class of compounds) have been explored, this does not provide direct evidence for the photocatalytic capabilities of this compound. The benzylsulfanyl group could potentially influence the excited-state properties of the acridine core, but without experimental data, its effectiveness as a photocatalyst remains speculative.
Q & A
Basic: What is the optimal synthetic route for 9-(Benzylsulfanyl)acridine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 9-position of acridine derivatives. For example, 9-chloroacridine reacts with benzyl mercaptan under basic conditions (e.g., NaOH in ethanol) to introduce the benzylsulfanyl group . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent oxidation of the thiol group.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
Yield optimization requires monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic proton shifts at δ 8.2–8.8 ppm for acridine core) and benzylsulfanyl group integration .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- X-ray crystallography : Resolves molecular geometry and packing. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures .
- UV-Vis/fluorescence : Acridine derivatives exhibit strong absorption bands (~260 nm, π→π*) and fluorescence quenching upon DNA intercalation .
Advanced: How does this compound interact with DNA, and what experimental approaches quantify its intercalation potential?
Methodological Answer:
- Ethidium bromide displacement assay : Measures fluorescence quenching as the compound competes with ethidium for DNA binding sites .
- Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B→Z transitions) upon intercalation.
- Molecular docking : Density Functional Theory (DFT) or AutoDock predicts binding energies and orientation in DNA grooves .
- Isothermal titration calorimetry (ITC) : Quantifies binding constants (K) and thermodynamic parameters (ΔH, ΔS) .
Advanced: How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
Methodological Answer:
- DFT calculations : Optimize molecular geometry, frontier orbital energies (HOMO/LUMO), and charge distribution to predict reactivity .
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., DNA, enzymes) over nanosecond timescales.
- QSAR models : Relate structural features (e.g., substituent electronegativity) to biological activity (e.g., IC values) .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP for membrane permeability) using tools like SwissADME .
Advanced: How can researchers resolve contradictions in reported biological activities of acridine derivatives?
Methodological Answer:
- Reproducibility protocols : Standardize assay conditions (e.g., pH, solvent, cell lines) across labs. For example, antiviral activity discrepancies may arise from viral strain variability .
- Dose-response validation : Perform EC/IC titrations with positive controls (e.g., acyclovir for HSV-1) .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Hazard mitigation : Refer to Safety Data Sheets (SDS) for acute toxicity (oral LD) and skin/eye irritation risks. Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize acidic/basic byproducts before incineration.
- Storage : Keep in amber vials under argon at –20°C to prevent degradation .
Advanced: How can this compound be integrated into photoredox catalytic systems?
Methodological Answer:
- Photophysical tuning : Modify substituents to adjust redox potentials (e.g., E via cyclic voltammetry) for visible-light activation .
- Quenching experiments : Use Stern-Volmer plots to quantify electron-transfer efficiency with sacrificial donors (e.g., triethanolamine).
- Application testing : Evaluate catalytic performance in C–C bond formation or pollutant degradation under blue LED irradiation .
Advanced: What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
